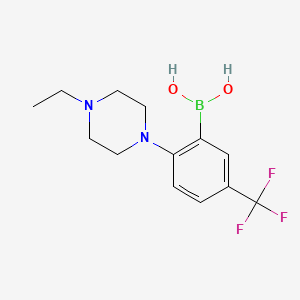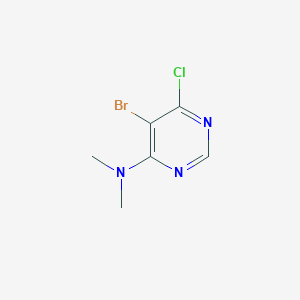
2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid
Overview
Description
2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Preparation Methods
The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent to introduce the ethyl group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Phenylboronic Acid: The final step involves coupling the piperazine derivative with phenylboronic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Hydrolysis: The boronic acid group is susceptible to hydrolysis, especially under physiological pH conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential as a molecular probe in biological systems, especially in the detection of biomolecules.
Medicine: Boronic acids are explored for their potential as enzyme inhibitors, and this compound may have applications in drug discovery and development.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes such as proteases and kinases. The trifluoromethyl group enhances the compound’s lipophilicity and stability, potentially improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar compounds to 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid include other boronic acid derivatives with different substituents on the phenyl ring or the piperazine ring. For example:
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)phenylboronic acid: The trifluoromethyl group is positioned differently on the phenyl ring.
2-(4-Ethylpiperazin-1-yl)-5-(fluoromethyl)phenylboronic acid: The trifluoromethyl group is replaced with a fluoromethyl group.
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BF3N2O2/c1-2-18-5-7-19(8-6-18)12-4-3-10(13(15,16)17)9-11(12)14(20)21/h3-4,9,20-21H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMRJNCMJHITAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401154262 | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401154262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-78-4 | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401154262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1408738.png)
![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)

